molecular formula C28H67N7O2 B12812123 Einecs 273-247-7 CAS No. 68954-57-4

Einecs 273-247-7

Cat. No.: B12812123
CAS No.: 68954-57-4
M. Wt: 533.9 g/mol
InChI Key: GEBIEUOQXMNNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 273-247-7, also known as octadecanoic acid, is a long-chain fatty acid. It is a saturated fatty acid with the chemical formula C18H36O2. This compound is commonly found in animal and plant fats and oils. It is a significant component of various natural fats and is widely used in the production of soaps, cosmetics, and food additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecanoic acid can be synthesized through the hydrogenation of unsaturated fatty acids such as oleic acid. The hydrogenation process involves the addition of hydrogen to the carbon-carbon double bonds in the presence of a catalyst, typically nickel or palladium, under high pressure and temperature conditions.

Industrial Production Methods

Industrially, octadecanoic acid is produced by the hydrolysis of triglycerides found in animal fats and vegetable oils. The hydrolysis process involves heating the fats or oils with water in the presence of an acid or base catalyst, resulting in the formation of glycerol and fatty acids, including octadecanoic acid.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.

    Saponification: Reacts with bases to form soaps and glycerol.

    Oxidation: Can be oxidized to form shorter-chain fatty acids and other oxidation products.

Common Reagents and Conditions

    Esterification: Typically involves an acid catalyst such as sulfuric acid and heating.

    Saponification: Involves a strong base like sodium hydroxide or potassium hydroxide.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed

    Esterification: Produces esters and water.

    Saponification: Produces soap (sodium or potassium salt of the fatty acid) and glycerol.

    Oxidation: Produces shorter-chain fatty acids and other oxidation products.

Scientific Research Applications

Octadecanoic acid has numerous scientific research applications, including:

    Chemistry: Used as a standard in analytical chemistry for calibration and as a reagent in organic synthesis.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential effects on cholesterol levels and cardiovascular health.

    Industry: Used in the production of soaps, cosmetics, lubricants, and food additives.

Mechanism of Action

The mechanism of action of octadecanoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized to produce energy or serve as a precursor for the synthesis of other biologically important molecules. The molecular targets and pathways involved include enzymes such as fatty acid synthase and desaturase, which play roles in fatty acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Palmitic acid (C16H32O2): Another saturated fatty acid with a shorter carbon chain.

    Oleic acid (C18H34O2): An unsaturated fatty acid with one double bond.

    Linoleic acid (C18H32O2): A polyunsaturated fatty acid with two double bonds.

Uniqueness

Octadecanoic acid is unique due to its saturated nature and long carbon chain, which contribute to its solid state at room temperature and its stability. This makes it particularly useful in applications requiring stable, solid fats, such as in the production of soaps and cosmetics.

Properties

CAS No.

68954-57-4

Molecular Formula

C28H67N7O2

Molecular Weight

533.9 g/mol

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C6H18N4.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3-9-5-6-10-4-2-8;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);9-10H,1-8H2;7H,1-6H2

InChI Key

GEBIEUOQXMNNOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N.C(CNCCNCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.